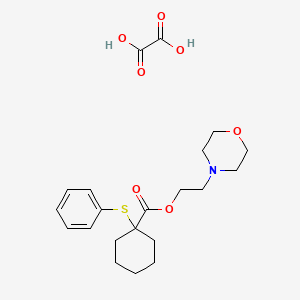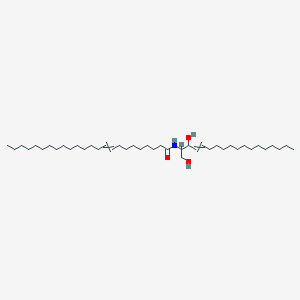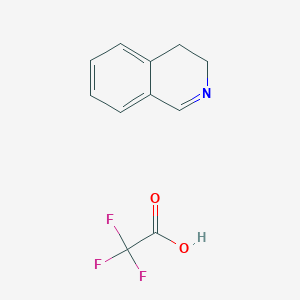
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of 3,4-dihydroisoquinoline and 2,2,2-trifluoroacetic acid 3,4-Dihydroisoquinoline is a nitrogen-containing heterocycle, while 2,2,2-trifluoroacetic acid is a trifluoromethyl-substituted carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the dihydroisoquinoline ring.
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the Bischler-Napieralski or Pictet-Spengler reactions, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of 3,4-dihydroisoquinoline derivatives often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of trifluoromethanesulfonic anhydride (Tf2O) as a dehydrating agent has been shown to be particularly effective in promoting the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Dihydroisoquinoline can undergo oxidation to form isoquinoline derivatives.
Reduction: Reduction of 3,4-dihydroisoquinoline can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of 3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated dihydroisoquinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dihydroisoquinoline derivatives are valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds and as building blocks for complex natural products .
Biology: In biological research, 3,4-dihydroisoquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor ligands. They exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Medicine: Medicinal chemistry has explored 3,4-dihydroisoquinoline derivatives for their potential therapeutic applications. These compounds have shown promise as candidates for the treatment of neurodegenerative diseases, cardiovascular disorders, and cancer .
Industry: In the industrial sector, 3,4-dihydroisoquinoline derivatives are used in the synthesis of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of 3,4-dihydroisoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, these compounds can modulate neurotransmitter levels and exert neuroprotective effects .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Isoquinoline: A structurally related compound that lacks the dihydro moiety.
Tetrahydroisoquinoline: A fully saturated analog of 3,4-dihydroisoquinoline.
Uniqueness: 3,4-Dihydroisoquinoline is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dihydro moiety allows for selective functionalization and modification, making it a versatile scaffold in synthetic and medicinal chemistry .
Propiedades
Número CAS |
96488-19-6 |
|---|---|
Fórmula molecular |
C11H10F3NO2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
3,4-dihydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-4,7H,5-6H2;(H,6,7) |
Clave InChI |
UPBQXDGVMRNDAP-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC=CC=C21.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
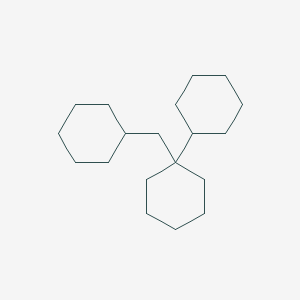
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
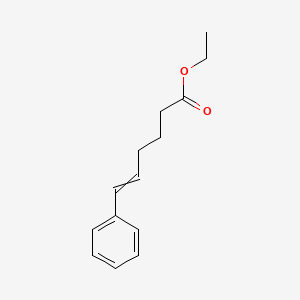
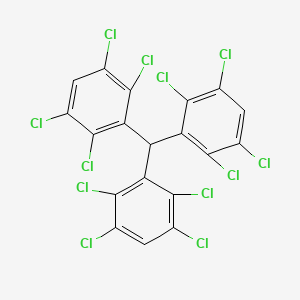
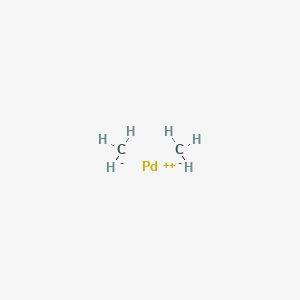
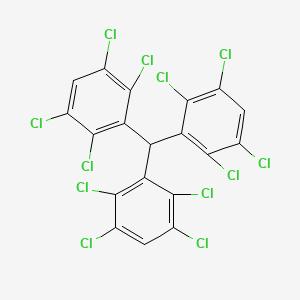
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
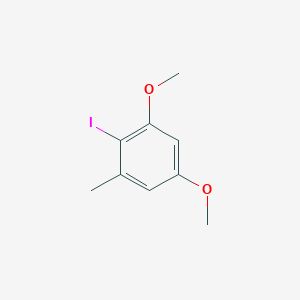
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
